(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-9-12(2)15-14(10-11)24-17(19-15)21-7-5-20(6-8-21)16(22)13-3-4-18-23-13/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLCZHPZMJZDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone typically involves multi-step procedures. One common route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the piperazine ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate.
Introduction of the isoxazole ring: The final step involves the reaction of the piperazine derivative with an isoxazole carboxylic acid or its derivative under coupling conditions, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or isoxazole rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone exhibits a range of biological activities:
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. A study indicated that derivatives with similar structures displayed moderate to good activity against pathogens like E. coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | P. aeruginosa | 15 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460).
Case Study Example : A synthesized derivative showed an IC50 value of 0.99 ± 0.01 μM against the BT-474 cancer cell line, indicating strong cytotoxicity.
Therapeutic Implications
The diverse biological activities suggest potential therapeutic applications in:
- Cancer Treatment : Due to its cytotoxic effects on tumor cells.
- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
- Neurological Disorders : The piperazine moiety may offer neuroprotective effects.
Mechanism of Action
The mechanism of action of (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission, such as dopamine or serotonin receptors.
Pathways: The compound could modulate signaling pathways related to mood regulation, inflammation, or microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Benzothiazole Core
- Target Compound : 4,6-Dimethyl substitution on benzothiazole.
- Analog from : (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 941869-25-6) replaces the 4,6-dimethyl groups with a single 6-ethoxy group.
| Feature | Target Compound | Ethoxy Analog (CAS 941869-25-6) |
|---|---|---|
| Benzothiazole Substituents | 4,6-Dimethyl | 6-Ethoxy |
| Lipophilicity (Predicted) | Higher (due to methyl groups) | Moderate (ethoxy is polar) |
| Metabolic Stability | Likely higher (methyl groups resist oxidation) | Potentially lower (ethoxy may undergo CYP450 metabolism) |
The dimethyl groups enhance lipophilicity and metabolic stability compared to the ethoxy analog, which may improve membrane permeability but reduce aqueous solubility .
2.2. Heterocyclic Moieties and Linker Groups
- Target Compound: Isoxazole-5-yl methanone linker.
- Analogs from : Compounds 4 and 5 feature thiazole rings with fluorophenyl and chlorophenyl substituents instead of benzothiazole and isoxazole.
- Analogs from : Urea-linked derivatives (e.g., 11a–11o ) with piperazinyl-methylthiazole and aryl urea groups.
The methanone linker in the target compound provides a balance between rigidity and polarity, contrasting with the urea derivatives’ strong hydrogen-bonding capacity, which may influence target selectivity .
2.3. Crystallographic and Conformational Properties
Biological Activity
The compound (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Chemical Structure and Synthesis
The molecular structure of the compound includes a benzo[d]thiazole moiety linked to a piperazine ring and an isoxazole group through a methanone functional group. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes.
Synthesis Overview
- Formation of Benzo[d]thiazole Ring : Cyclization of 2-aminothiophenol with aldehydes or ketones.
- Piperazine Attachment : Reaction of the benzo[d]thiazole intermediate with piperazine in basic conditions.
- Introduction of Isoxazole Group : Coupling with isoxazole derivatives using acylation reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.
Antibacterial Activity
Studies have shown that derivatives of benzothiazole compounds, including those similar to the target compound, exhibit significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 1.6 mg/mL |
| Staphylococcus aureus | 0.833 mg/mL |
| Bacillus subtilis | 0.052 mg/mL |
Anti-inflammatory Activity
The compound has shown promising results in inhibiting pro-inflammatory enzymes such as COX-2 and 5-lipoxygenase, which are critical in the inflammatory response. The IC50 values for these enzymes suggest potent anti-inflammatory properties that may be beneficial in treating conditions like arthritis or other inflammatory diseases .
Anticancer Potential
Research indicates that compounds with similar structural motifs have demonstrated cytotoxicity against various cancer cell lines. For instance, certain benzothiazole derivatives have been reported to inhibit the growth of leukemia cell lines and solid tumors . The proposed mechanism includes interference with cell cycle progression and induction of apoptosis.
Case Studies
- Antibacterial Screening : A study synthesized several benzothiazole derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that modifications to the benzothiazole core significantly influenced antibacterial efficacy .
- Anti-inflammatory Evaluation : Compounds structurally related to the target compound were assessed for their ability to inhibit the activity of 5-lipoxygenase in activated neutrophils, revealing IC50 values in the sub-micromolar range .
- Anticancer Activity Assessment : In vitro studies on benzothiazole derivatives showed promising results against human cancer cell lines, indicating potential for future drug development targeting cancer .
Q & A
Basic: What are the standard synthetic routes for (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
Piperazine Functionalization : React 4,6-dimethylbenzo[d]thiazol-2-amine with a piperazine derivative under reflux in glacial acetic acid to form the benzothiazole-piperazine intermediate .
Isoxazole Coupling : Introduce the isoxazol-5-yl methanone moiety via nucleophilic acyl substitution. Ethanol or dioxane is used as a solvent, with sodium acetate as a buffer to control pH during reflux (6–9 hours) .
Purification : Crude products are isolated by precipitation in ice-cold water, followed by recrystallization from ethanol or dioxane to improve purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=N in benzothiazole at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves structural ambiguities. For example:
- Elemental Analysis : Validates purity by matching calculated and observed C/H/N/S percentages (±0.4% tolerance) .
Advanced: How can conflicting NMR data for derivatives be resolved?
Methodological Answer:
Conflicts often arise from conformational flexibility (e.g., piperazine ring puckering) or solvent effects. Strategies include:
Variable Temperature NMR : Reduces signal broadening caused by dynamic processes .
2D Techniques (COSY, HSQC) : Assigns overlapping proton/carbon signals, particularly in crowded aromatic regions .
Solvent Screening : Use deuterated DMSO or CDCl₃ to alter chemical shift dispersion. For example, DMSO resolves piperazine proton splitting better than CDCl₃ .
Advanced: What strategies optimize synthetic yield under varying catalytic conditions?
Methodological Answer:
Key variables include:
Catalyst Selection :
- Glacial acetic acid (5 ml, 4-hour reflux) achieves moderate yields (~60–70%) but risks side reactions with acid-sensitive groups .
- Sodium acetate buffering (pH 4–5) minimizes decomposition during prolonged reflux (6–9 hours), improving yields to ~80–85% .
Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Ethanol balances reactivity and ease of isolation .
Stoichiometry : A 10% excess of the isoxazole component drives the coupling reaction to completion .
Advanced: How to design assays for evaluating biological activity against enzyme targets?
Methodological Answer:
Target Selection : Prioritize kinases or GPCRs due to the compound’s piperazine and heterocyclic motifs, which are known to interact with these targets .
Assay Conditions :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) at pH 7.4 and 25°C .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after 24-hour exposure .
Controls : Include structurally similar analogs (e.g., benzimidazole derivatives) to isolate the role of the isoxazole moiety .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may stem from:
Purity Variance : Recrystallization solvents (e.g., ethanol vs. dioxane) affect crystallinity and bioavailability .
Assay Sensitivity : Validate results across multiple platforms (e.g., SPR vs. fluorescence polarization) .
Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or tautomeric forms .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the benzothiazole ring .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methanone group .
- Long-Term Stability : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation .
Advanced: How to computationally model the compound’s binding interactions?
Methodological Answer:
Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3QKK for kinases). The isoxazole group often occupies hydrophobic pockets .
MD Simulations : Run 100-ns simulations in GROMACS to assess piperazine flexibility and ligand-protein hydrogen bonding .
SAR Analysis : Correlate substituent effects (e.g., methyl groups on benzothiazole) with binding scores to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
